molecular formula C23H26N2O3 B11402098 N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11402098
M. Wt: 378.5 g/mol
InChI Key: IMYRPHJCCMXCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base reduction routes, where primary amines are alkylated and reduced using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-ethoxy-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H26N2O3/c1-4-27-21-13-9-19(10-14-21)23(26)25(17-22-6-5-15-28-22)16-18-7-11-20(12-8-18)24(2)3/h5-15H,4,16-17H2,1-3H3

InChI Key

IMYRPHJCCMXCBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.